molecular formula C6N12O2 B12706100 Tetraazido-P-benzoquinone CAS No. 22826-61-5

Tetraazido-P-benzoquinone

Cat. No.: B12706100
CAS No.: 22826-61-5
M. Wt: 272.14 g/mol
InChI Key: ZXSNZXKSVFJVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Polyazidoquinone Research

The investigation of polyazidoquinones is part of the broader exploration of organic azides. The synthesis of 2,3,5,6-tetraazido-p-benzoquinone was reported by E. Winkelmann in 1969. sciencemadness.org However, it had been prepared earlier through a different synthetic route by P. Ochwat and K. Fries in 1923. sciencemadness.org Early research focused on the synthesis and characterization of these compounds, with Winkelmann noting that tetraazido-p-benzoquinone was highly sensitive to shock and friction, decomposing explosively at 120°C. sciencemadness.org The synthesis method described by Winkelmann involved the reaction of chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone) with sodium azide (B81097). sciencemadness.orgsciencemadness.org Later studies refined this process, employing phase transfer catalysts to improve the reaction between an aqueous solution of sodium azide and a methylene (B1212753) chloride solution of chloranil. sciencemadness.org

Significance in High-Nitrogen Chemistry and Energetic Materials Science

This compound is a significant compound in the study of high-nitrogen energetic materials. scispace.comenergetic-materials.org.cn Such materials are sought after for their potential to release large amounts of energy upon decomposition, primarily forming the highly stable dinitrogen gas (N₂). The principal goal in this field is to synthesize new compounds that offer increased explosive performance while managing sensitivity and stability. scispace.com

This compound is notable for its extreme energetic properties and is considered an exceptionally dangerous explosive. sciencemadness.orgscispace.com Research conducted at the Naval Surface Weapons Center highlighted its sensitivity. sciencemadness.org Impact sensitivity tests showed it to be more sensitive than lead azide, a common initiating explosive. sciencemadness.org Furthermore, the compound was found to be extremely sensitive to friction, with some samples detonating during gentle handling on the sandpaper used for testing. sciencemadness.org This extreme sensitivity makes it a more hazardous substance to handle in a dry state than even lead azide or lead styphnate. sciencemadness.org Its ability to initiate the detonation of other explosives has also been noted; a small amount (20mg) pressed at 50-100 MPa was shown to initiate TNT. sciencemadness.org

Structural Basis and Research Implications of Azido-Quinone Linkages

The structure of this compound, with four energy-rich azido (B1232118) (-N₃) groups bonded to a p-benzoquinone ring, is the basis for its highly energetic nature. The molecule has the chemical formula C₆N₁₂O₂. lookchem.com The azido-quinone linkage creates a molecule with a high nitrogen content, which is a key characteristic of high-energy materials. researchgate.net The decomposition of such compounds is highly exothermic due to the formation of thermodynamically stable nitrogen gas.

The synthesis typically involves the nucleophilic substitution of halogen atoms on a quinone ring with azide ions. sciencemadness.org For this compound, the precursor is chloranil (2,3,5,6-tetrachlorobenzoquinone), which reacts with sodium azide. sciencemadness.org The chemistry of azidoquinones is complex; they can undergo various reactions, including thermal and photochemical decomposition, to form a range of products. escholarship.org For instance, the thermal decomposition of azidoquinones can lead to the formation of cyanoketenes. escholarship.org The study of azido-quinone linkages provides insight into how the introduction of the azido group affects the electronic structure and reactivity of the quinone system, which has implications for designing novel energetic materials and other reactive chemical intermediates. nih.govresearchgate.net

Properties of this compound

PropertyValueSource
IUPAC Name 2,3,5,6-Tetraazidocyclohexa-2,5-diene-1,4-dione cas.org
CAS Number 22826-61-5 lookchem.comcas.org
Molecular Formula C₆N₁₂O₂ lookchem.com
Molecular Weight 272.15 g/mol lookchem.com
Appearance Blue non-volatile crystals; changes to a brownish powder with a green metallic sheen on standing. sciencemadness.orgsciencemadness.org
Decomposition Explodes at 120°C. sciencemadness.orglookchem.com
Sensitivity Extremely sensitive to heat, impact, and friction. More sensitive than lead azide. sciencemadness.orgsciencemadness.orglookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22826-61-5

Molecular Formula

C6N12O2

Molecular Weight

272.14 g/mol

IUPAC Name

[(3,4-diazido-6-diazonioimino-2,5-dioxocyclohex-3-en-1-ylidene)hydrazinylidene]azanide

InChI

InChI=1S/C6N12O2/c7-15-11-1-2(12-16-8)6(20)4(14-18-10)3(5(1)19)13-17-9

InChI Key

ZXSNZXKSVFJVBY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(=N[N+]#N)C(=NN=[N-])C1=O)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Advanced Spectroscopic and Diffraction Methodologies in Azidoquinone Research

Vibrational Spectroscopy (Infrared, Raman) for Structural Elucidation and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of tetraazido-p-benzoquinone. These methods probe the vibrational modes of the molecule, offering direct information on the functional groups present and the nature of their chemical bonds. mdpi-res.comresearchgate.net

The IR spectrum of an azidoquinone is dominated by an intense absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide (B81097) (–N₃) group. For aryl azides, this band typically appears in the 2100–2150 cm⁻¹ region. publish.csiro.aupublish.csiro.au Often, this feature is not a single peak but a multiplet, a complexity that arises from Fermi resonance interactions between the azide's fundamental stretching vibration and combination or overtone bands of other molecular vibrations, likely involving the aromatic ring. publish.csiro.auacs.org The symmetric stretch (νₛ) of the azide group is typically weaker and appears at lower frequencies.

The quinone core provides its own set of characteristic vibrations. Based on studies of p-benzoquinone, strong absorptions corresponding to the C=O and C=C stretching modes are expected. umich.edu In the solid state, p-benzoquinone exhibits C=O stretching vibrations around 1650-1670 cm⁻¹ and C=C stretching around 1600 cm⁻¹. umich.edu Raman spectroscopy provides complementary information and is particularly useful for studying the symmetric vibrations of the highly symmetric this compound molecule. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is based on data from related aryl azides and p-benzoquinone.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Reference(s)
Azide (–N₃) Asymmetric Stretch (νₐₛ) 2100 - 2150 IR publish.csiro.au, publish.csiro.au
Azide (–N₃) Symmetric Stretch (νₛ) ~1250 IR, Raman
Quinone (C=O) Carbonyl Stretch 1650 - 1680 IR, Raman umich.edu
Quinone (C=C) Ring Stretch ~1600 IR, Raman umich.edu

Nuclear Magnetic Resonance (NMR) Techniques for Molecular Architecture and Isomer Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of azidoquinones in solution. researchgate.net For the highly symmetric this compound molecule (D₂h point group), the NMR spectra are predicted to be remarkably simple.

¹H NMR: As there are no hydrogen atoms in the structure of this compound, no signals would be observed in its ¹H NMR spectrum.

¹³C NMR: Due to the molecule's symmetry, only two distinct signals are expected in the ¹³C NMR spectrum. One signal corresponds to the two equivalent carbonyl carbons (C=O), and the other corresponds to the four equivalent carbons bonded to the azide groups (C–N₃). The chemical shift for carbonyl carbons in quinone systems typically appears significantly downfield, often in the range of 180-190 ppm, while the carbons attached to the electron-withdrawing azide groups would appear in the aromatic region, estimated around 130-150 ppm. oregonstate.eduresearchgate.net

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly powerful for characterizing the four azide groups, despite the low natural abundance and sensitivity of the ¹⁵N isotope. researchgate.netcsic.es Each azide group contains three chemically distinct nitrogen atoms (Nα, Nβ, Nγ), which would give rise to a complex but highly informative spectrum, allowing for direct probing of the electronic environment of the nitrogen atoms. In other azido (B1232118) compounds, these distinct nitrogen atoms have been shown to have widely separated chemical shifts. csic.esresearchgate.net

For less symmetrical azidoquinones, NMR is crucial for distinguishing between isomers, although in some cases, such as isomeric aminoazidothymoquinones, the differences in chemical shifts can be very small, making definitive assignment challenging without further data. rsc.org

Table 2: Predicted NMR Data for this compound This table presents expected chemical shifts (δ) based on typical values for the functional groups.

Nucleus Environment Expected Signal(s) Predicted Chemical Shift (δ) / ppm Reference(s)
¹H N/A 0 N/A
¹³C C=O 1 180 - 190 oregonstate.edu, researchgate.net
¹³C C–N₃ 1 130 - 150 oregonstate.edu
¹⁵N N =N⁺=N⁻ (Nα) 1 Varies researchgate.net, csic.es
¹⁵N –N=N ⁺=N⁻ (Nβ) 1 Varies researchgate.net, csic.es
¹⁵N –N=N⁺=N ⁻ (Nγ) 1 Varies researchgate.net, csic.es

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) provides essential information on the molecular weight and elemental composition of this compound. Electron Impact (EI) mass spectrometry, a "hard" ionization technique, also reveals characteristic fragmentation patterns that aid in structural confirmation. azom.comnih.gov

The fragmentation of aryl azides under electron impact is well-documented and typically begins with the loss of a molecule of dinitrogen (N₂), which is a stable neutral fragment (28 Da). researchgate.net This initial fragmentation results in the formation of a nitrene radical cation intermediate, which can then undergo further reactions. For this compound, a sequential loss of four N₂ molecules is plausible.

Following the initial loss of N₂, the quinone ring itself can fragment. Common fragmentation pathways for quinones include the loss of carbon monoxide (CO, 28 Da) or rearrangement reactions. wikipedia.org In some azidoquinones, rearrangement upon electron impact has been observed to be so facile that the molecular ion peak is very small, and the major fragments correspond to the rearranged products. rsc.org Therefore, the mass spectrum of this compound is expected to be complex, showing a series of peaks corresponding to the sequential loss of N₂ and CO, as well as potential rearrangement products.

Table 3: Plausible Mass Spectrometry Fragmentation Pathway for this compound (M) This table outlines a hypothetical fragmentation sequence under Electron Impact (EI) conditions.

Ion Formula m/z (for ¹²C, ¹⁴N, ¹⁶O) Proposed Fragmentation Step Reference(s)
[M]⁺• C₆N₁₂O₂ 304 Molecular Ion
[M – N₂]⁺• C₆N₁₀O₂ 276 Loss of first N₂ molecule researchgate.net
[M – 2N₂]⁺• C₆N₈O₂ 248 Loss of second N₂ molecule researchgate.net
[M – 3N₂]⁺• C₆N₆O₂ 220 Loss of third N₂ molecule researchgate.net
[M – 4N₂]⁺• C₆N₄O₂ 192 Loss of fourth N₂ molecule researchgate.net
[M – 4N₂ – CO]⁺• C₅N₄O 164 Subsequent loss of CO wikipedia.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While a specific crystal structure for this compound is not found in the surveyed literature, an XRD analysis would provide precise data on its molecular geometry and intermolecular interactions.

An XRD study would confirm the planarity of the p-benzoquinone ring and determine the precise bond lengths and angles of the C=O, C=C, and C–N bonds. mdpi.com It would also reveal the geometry of the attached azide groups, including the N–N bond lengths and the C–N–N bond angle, which dictates their orientation relative to the quinone ring. Crystal structures of related compounds, such as tetraiodo-p-benzoquinone (B14754349) and duroquinone, have provided such detailed structural information. rsc.orgamanote.com

Furthermore, XRD analysis elucidates the crystal packing, revealing how individual molecules of this compound arrange themselves in the crystal lattice. This includes information on intermolecular distances and potential non-covalent interactions, such as π-π stacking between quinone rings or interactions involving the nitrogen-rich azide groups, which govern the solid-state properties of the material.

Table 4: Parameters Determined by Single-Crystal X-ray Diffraction This table lists the key structural information that would be obtained from an XRD analysis of this compound.

Parameter Category Specific Information Determined Reference(s)
Unit Cell Crystal system, space group, cell dimensions (a, b, c, α, β, γ) mdpi.com
Molecular Geometry Atomic coordinates (x, y, z) for all atoms researchgate.net
Bond lengths (e.g., C=O, C=C, C–C, C–N, N–N) rsc.org
Bond angles (e.g., C–C–C, C–N–N) rsc.org
Torsion angles and overall molecular conformation (planarity) rsc.org
Crystal Packing Intermolecular distances and contacts mdpi.com
Description of non-covalent interactions (e.g., π-stacking)
Calculated crystal density mdpi.com

Application of Advanced Spectroscopic Methods for Mechanistic Investigations

Advanced spectroscopic techniques are crucial for unraveling the complex reaction mechanisms of azidoquinones. numberanalytics.com These compounds can undergo a variety of transformations, including thermal and photochemical decompositions, cycloadditions, and rearrangements, and spectroscopy provides the means to monitor these processes and identify key intermediates. researchgate.net

For instance, time-resolved IR and UV-Vis spectroscopy can be used to study the photochemistry of aryl azides, allowing for the direct observation of short-lived, reactive intermediates such as nitrenes, which are often formed upon the extrusion of N₂. aip.org The kinetics and reaction pathways of these intermediates can then be mapped out.

NMR spectroscopy is particularly valuable for detailed mechanistic studies of azidoquinone reactions in solution. uni-regensburg.de Through techniques like in-situ reaction monitoring, chemists can track the disappearance of starting materials and the appearance of products over time. uni-regensburg.de Detailed analysis of the ¹H, ¹³C, and ¹⁵N NMR spectra of the products allows for unambiguous structure determination, which is essential for understanding the outcome of a reaction. researchgate.net For example, NMR studies were instrumental in elucidating the mechanism of the indium chloride-catalyzed reaction of azidoquinones with amines and aldehydes, revealing that the reaction can proceed with or without a publish.csiro.aud-nb.info-azide-nitrogen migration depending on the reaction conditions. researchgate.net The combination of mass spectrometry and spectroscopy is also a powerful approach for identifying elusive reaction intermediates. rsc.orgnih.gov

Computational and Theoretical Investigations of Tetraazido P Benzoquinone

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are crucial for elucidating the electronic structure and predicting the reactivity of molecules like tetraazido-p-benzoquinone. These computational techniques provide insights into fundamental properties that are often difficult or dangerous to measure experimentally, especially for highly energetic materials.

DFT methods, such as B3LYP, are frequently used to investigate the molecular structures and relative stabilities of complex molecules. researchgate.netscielo.br For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been successfully applied to describe high-energy density compounds. mdpi.com These calculations can validate experimentally determined geometries or predict them when such data is unavailable. scielo.br Ab initio methods, while computationally more intensive, can offer higher accuracy for specific properties and are used to corroborate DFT results. acs.org

The primary goal of these calculations is to understand the relationship between a molecule's structure and its properties. mdpi.com For energetic materials, this includes assessing stability and reactivity, which are governed by the molecule's electronic characteristics. scispace.com

Energy Minimization and Geometrical Optimization Studies

Energy minimization, also known as geometry optimization, is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule. wikipedia.orgresearchgate.net This process seeks to identify a stationary point on the potential energy surface where the net inter-atomic forces are close to zero. wikipedia.org The resulting optimized structure corresponds to a local or global energy minimum and is crucial for subsequent calculations of molecular properties. wikipedia.orgresearchgate.net

For this compound, geometrical optimization would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. This is typically achieved using computational chemistry software packages like Gaussian, employing methods such as DFT with specific functionals (e.g., M06-2X, B3LYP) and basis sets (e.g., def2-TZVP, 6-311++G(d,p)). mdpi.comnrel.gov The process often starts with an initial guess of the geometry, which is then iteratively refined until the energy converges to a minimum. avogadro.cc

Studies on related quinone derivatives have shown that substituents can significantly influence the geometry. scielo.br For example, in some calix researchgate.netdiquinone structures, the p-benzoquinone moiety deviates significantly from planarity. mdpi.com Therefore, accurate geometrical optimization of this compound is essential to understand the interplay between the azido (B1232118) groups and the quinone ring, which in turn affects its stability and reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net

A small HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For energetic materials, a smaller gap can be correlated with increased sensitivity. researchgate.net

In the context of this compound, FMO analysis can provide valuable insights. The presence of electron-withdrawing azido groups is expected to significantly influence the energies of the frontier orbitals. researchgate.net Computational methods like DFT (e.g., B3LYP/6-311G++(d,p)) are used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net Analysis of the orbital coefficients can reveal the most likely sites for nucleophilic or electrophilic attack. researchgate.net For example, in substituted benzoquinones, the reactivity is often dictated by the energy separation between the HOMO and LUMO levels. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate trajectories that reveal how a molecule explores different conformations and interacts with its environment over time. researchgate.net

For a molecule like this compound, MD simulations can provide insights into its flexibility and the preferred orientations of its azido groups. This is particularly important for understanding how the molecule behaves in a condensed phase, where intermolecular forces play a significant role. The simulations can reveal how molecules of this compound might pack in a crystal lattice and the nature of the non-covalent interactions (e.g., van der Waals forces, electrostatic interactions) between them. chemrxiv.org

The analysis of MD trajectories can involve various techniques, such as calculating radial distribution functions (RDFs) to understand the structure of the surrounding solvent or other molecules. analis.com.my Self-organizing maps and hierarchical clustering can be used to analyze large ensembles of structures generated during a simulation to identify the most populated and functionally relevant conformations. nih.gov These simulations are crucial for bridging the gap between the properties of a single molecule and the behavior of the bulk material.

Theoretical Prediction and Calculation of Energetic Performance Parameters (e.g., heats of formation, detonation characteristics)

The theoretical prediction of energetic performance parameters is a cornerstone in the research and development of new energetic materials. scispace.com For a compound as hazardous as this compound, computational methods provide a safer alternative to experimental determination of properties like heat of formation and detonation characteristics. scispace.comunicamp.br

Heat of Formation (ΔHf): The standard enthalpy of formation is a critical thermodynamic property that reflects the energy stored in a molecule. libretexts.orglibretexts.org A high positive heat of formation is a key indicator of a high-energy-density material. researchgate.net Computational methods, particularly DFT, are widely used to calculate heats of formation. mdpi.comresearchgate.net For example, the Gaussian software package is often used for these calculations, employing methods like DFT-B3LYP with appropriate basis sets. researchgate.netresearchgate.net The calculated heat of formation is a fundamental input for predicting other performance parameters.

Detonation Characteristics: Key detonation parameters include detonation velocity (VD) and detonation pressure (P). These properties are directly related to the explosive performance of a material. researchgate.net Empirical and theoretical methods are used for their prediction. For instance, the Kamlet-Jacobs equations are commonly used to estimate detonation velocity and pressure based on the molecular formula, density, and heat of formation. More advanced computational tools and models are also employed to achieve more accurate predictions. researchgate.netresearchgate.net The density of the material is a crucial factor, as detonation performance is highly dependent on it. researchgate.net

Below is a table summarizing some theoretically predicted energetic parameters for related energetic compounds, illustrating the type of data generated in such studies.

CompoundHeat of Formation (kJ/mol)Density (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
Compound A464.461.756.7419.96
Compound B1043.572.019.6143.65
RDX--8.6733.1

Note: The data in this table is for illustrative purposes based on related energetic compounds and does not represent this compound itself. researchgate.net

These theoretical predictions are vital for screening potential new energetic materials and for understanding the structure-property relationships that govern their performance. idu.ac.id

Mechanistic Modeling of Reaction Pathways and Decomposition Processes

Understanding the reaction pathways and decomposition mechanisms of energetic materials is crucial for assessing their stability and safety. For this compound, a highly sensitive explosive, computational modeling offers a means to investigate these processes at a molecular level without the inherent dangers of experimental studies. acs.orgresearchgate.net

The decomposition of azido compounds often involves the loss of nitrogen gas (N2), leading to the formation of highly reactive nitrene intermediates. Theoretical studies can model the initial steps of this decomposition, such as the cleavage of the C-N bond in the azido group. Quantum chemical methods like DFT can be used to calculate the activation energies for these elementary steps, providing insights into the thermal stability of the molecule. acs.org

For example, the decomposition of a related compound, 4-tert-butyl-1-acetyl-4-nitrocyclohexa-2,5-dien-1-ol acetate (B1210297) (2c), in the presence of azide (B81097) ions (N3-) leads to the formation of this compound. researchgate.net The proposed mechanism involves hydrolysis, followed by a series of oxidations and nucleophilic additions of the azide ion. acs.orgresearchgate.net Computational modeling can be employed to explore the energetics of such reaction pathways, identifying intermediates and transition states. This can help to validate or refine proposed mechanisms.

Furthermore, modeling can elucidate the subsequent reactions of the decomposition products. The high reactivity of the intermediates formed can lead to complex secondary reactions, including polymerization or the formation of other stable products. By mapping out the potential energy surface of the decomposition process, researchers can gain a deeper understanding of the factors that control the stability and explosive behavior of this compound.

Structure-Reactivity and Structure-Stability Relationship Studies in Polyazidoquinones

Structure-Reactivity: The reactivity of quinones is often characterized by their susceptibility to nucleophilic attack, such as Michael addition. nih.gov The presence of multiple electron-withdrawing azido groups in this compound is expected to make the quinone ring highly electrophilic and thus very reactive towards nucleophiles. Computational studies can quantify this effect by analyzing the electron distribution and the energies of the molecular orbitals. For instance, the inductive effects of substituents on the reactivity of benzoquinone derivatives with thiols have been studied to understand the dominant reaction pathways. nih.gov

Structure-Stability: The stability of energetic materials is a complex property influenced by both thermodynamic and kinetic factors. scispace.com Thermodynamically, a high heat of formation indicates inherent instability. Kinetically, stability is often related to the strength of the weakest bond in the molecule, which is typically the initiation point for decomposition. scispace.com For polyazidoquinones, the C-N bond of the azido group is a likely candidate for the weakest link.

Reactivity and Reaction Mechanisms of Tetraazido P Benzoquinone

Nucleophilic Reactivity and Substitution Patterns of Azido-Substituted Quinones

The reactivity of quinones towards nucleophiles is a well-established area of organic chemistry. The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles. In the case of azido-substituted quinones, the presence of the azido (B1232118) groups significantly influences this reactivity. The azido group can act as both a nucleophile and a nucleofuge (leaving group), adding layers of complexity to the reaction pathways.

Quinones with leaving groups, such as halogens or acetoxy groups, are versatile precursors for the synthesis of azidoquinones through nucleophilic substitution reactions with inorganic azides. escholarship.org The yields for these reactions are generally high, particularly when the leaving group is a halide ion. escholarship.org This indicates that the azide (B81097) ion is a potent nucleophile for this class of compounds.

The substitution pattern on the quinone ring plays a crucial role in determining the regioselectivity of nucleophilic attack. For instance, in reactions of p-benzoquinone with alkanethiols, a mixture of 2-, 2,5-, and 2,6-conjugate addition products can be formed. researchgate.net The presence of activating or deactivating groups on the quinone ring can direct the position of nucleophilic addition. Electron-withdrawing substituents generally enhance the electrophilicity of the quinone ring, making it more reactive towards nucleophiles. nih.govnih.gov

In the context of tetraazido-p-benzoquinone, all four positions on the quinone ring are occupied by azido groups. While direct studies on its nucleophilic substitution are limited due to its instability, it can be inferred that any nucleophilic attack would likely lead to the displacement of one or more azido groups. The azido group itself can exhibit a dual role, acting as a leaving group in substitution reactions. rsc.org

The table below summarizes the general reactivity patterns of substituted quinones with nucleophiles, which provides a framework for understanding the potential reactivity of this compound.

NucleophileQuinone SubstrateProduct Type(s)Reaction Type
AminesHaloquinonesAminoquinonesNucleophilic Substitution
ThiolsBenzoquinoneThioether adductsMichael Addition
Azide IonHaloquinonesAzidoquinonesNucleophilic Substitution

Thermal and Chemical Decomposition Pathways

This compound is known to be an extremely shock and thermally sensitive compound, highlighting its energetic nature. escholarship.org The decomposition of this molecule is a critical area of study due to its potential applications and inherent hazards.

The thermal decomposition of azido compounds, in general, proceeds with the extrusion of molecular nitrogen (N₂) to form highly reactive nitrene intermediates. researchgate.netresearchgate.net These nitrenes can then undergo a variety of subsequent reactions, leading to a complex mixture of products. The mechanism of thermal decomposition of azidopyridines, for example, involves the initial splitting off of a nitrogen molecule as the rate-limiting step. researchgate.net The resulting nitrenes then participate in intermolecular reactions to form amorphous, polyconjugated substances. researchgate.net

For this compound, the simultaneous decomposition of four azido groups would lead to the rapid release of a large volume of nitrogen gas, contributing to its explosive properties. The solid residue would likely be a complex, nitrogen-rich polymeric material.

The kinetics of thermal decomposition of energetic materials are often studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). ufba.brscienceandnature.org These methods can provide information on the decomposition temperature, rate of mass loss, and energy release. For a novel azido ether energetic plasticizer, the activation energy and other kinetic parameters for thermal decomposition were determined using non-isothermal methods. Similar studies on this compound would be crucial for understanding its stability and decomposition mechanism.

The high positive enthalpy of formation of the azido group is the primary reason for the energetic nature of compounds like this compound. The decomposition process, leading to the formation of the extremely stable dinitrogen molecule (N₂), is highly exothermic. This rapid release of energy, coupled with the generation of a large volume of gas, is the basis for its explosive power.

The controlled liberation of dinitrogen from azides is a key feature that allows for the generation of high-energy intermediates. researchgate.net In the case of this compound, the presence of four azido groups on a compact quinone ring creates a very high-energy density molecule. The decomposition is a self-propagating, exothermic reaction that, once initiated, proceeds rapidly.

The following table outlines the key aspects of the decomposition of energetic azido compounds:

FeatureDescription
Primary Gaseous Product Molecular Nitrogen (N₂) researchgate.net
Reactive Intermediate Nitrene researchgate.net
Energy Release Highly exothermic due to the formation of N₂
Solid Residue Typically a complex polymeric material researchgate.net

Photochemical Reactivity and Induced Transformations

Azido compounds are known to be photochemically active. Upon irradiation with light, they can lose nitrogen to form nitrenes, similar to the thermal decomposition pathway. researchgate.net The photochemical properties of azido-substituted compounds have been utilized in various applications, such as photoaffinity labeling. nih.gov

The photochemistry of p-benzoquinone diazide carboxylic acids, which are structurally related to azidoquinones, has been studied. smu.edu The general photochemical pathway involves the formation of a primary carbene, followed by secondary reactions. smu.edu This suggests that the photolysis of this compound would likely proceed through the formation of nitrene intermediates.

Irradiation of 2-azido-4-nitrophenolate, for example, results in the formation of nitrene intermediates with a singlet to triplet ratio of 6:1 to 9:1. nih.gov These highly reactive species can then undergo a variety of insertion and addition reactions. researchgate.net

The photochemical transformations of this compound could potentially lead to the formation of novel nitrogen-containing heterocyclic compounds or polymeric materials with unique properties. However, the high sensitivity of the compound would require careful handling during any photochemical experiments.

Redox Chemistry and Electron Transfer Pathways in Polyazidoquinones

The redox chemistry of quinones is fundamental to their biological and chemical functions. They can undergo reversible one- or two-electron reduction to form semiquinone radical anions and hydroquinone (B1673460) dianions, respectively. wikipedia.org The redox potential of a quinone is significantly influenced by the nature of its substituents. researchgate.net Electron-withdrawing groups, such as fluorine, can increase the electron affinity and reduction potential of p-benzoquinone. researchgate.net

The azido group is also an electron-withdrawing group, which would be expected to increase the redox potential of the benzoquinone core in this compound, making it a stronger oxidizing agent.

Electron transfer is a key process in the chemistry of quinones and plays a vital role in biological systems, such as in photosynthetic reaction centers where quinones act as electron acceptors. nih.govresearchgate.netnih.gov The pathways of electron transfer can be complex, involving superexchange coupling through bridging molecules. nih.govresearchgate.net

In polyazidoquinones, the interplay between the redox-active quinone core and the energetic azido groups could lead to complex electron transfer processes. The reduction of the quinone ring could potentially influence the stability of the azido groups, and vice versa. The study of the redox chemistry of this compound could provide insights into its electronic structure and reactivity, but would be challenging due to its instability.

Research Directions and Potential Non Clinical Applications of Tetraazido P Benzoquinone Chemistry

Design Principles for Novel High-Energy Density Materials

The quest for novel high-energy density materials (HEDMs) is driven by the need for compounds that can store and release large amounts of energy in a controlled manner. Tetraazido-p-benzoquinone serves as an important, albeit extreme, case study in the design of such materials.

Key Design Considerations:

High Nitrogen Content: The primary principle behind the energetic nature of many HEDMs is the incorporation of a high percentage of nitrogen. The decomposition of high-nitrogen compounds is thermodynamically favored to produce dinitrogen (N₂), a very stable molecule with a strong triple bond. The large energy difference between the starting material and the gaseous nitrogen product results in a significant release of energy. This compound, with its four azido (B1232118) (-N₃) groups, possesses a substantial nitrogen content, making it a model for nitrogen-rich energetic compounds.

Positive Heat of Formation: A high positive heat of formation is a critical indicator of an energetic material. It signifies that the compound has a large amount of stored chemical energy relative to its constituent elements. The presence of multiple azido groups, which are endothermic in nature, contributes significantly to a high positive heat of formation in molecules like this compound.

Oxygen Balance: For standalone energetic materials, the oxygen balance is a crucial parameter that determines the efficiency of its decomposition to fully oxidized products (e.g., CO₂, H₂O, N₂). While this compound itself is oxygen-deficient, its quinone core provides oxygen atoms that can partially oxidize the carbon backbone upon decomposition. In formulations, it could be paired with an oxidizer to achieve a more favorable oxygen balance.

Density: The density of an energetic material is directly related to its detonation performance. Higher density allows for more energetic material to be packed into a given volume, leading to higher detonation velocities and pressures. The planar and relatively compact structure of the benzoquinone ring can contribute to efficient crystal packing and thus a higher density.

Research Findings:

While specific performance data for this compound is not widely published due to its extreme sensitivity, it is recognized as a highly shock and thermally sensitive compound. escholarship.org This high sensitivity underscores a critical challenge in the design of HEDMs: the balance between energy content and stability. The study of this compound and its derivatives can provide valuable insights into how to modulate sensitivity while maintaining high energy density, for instance, through co-crystallization, the introduction of stabilizing functional groups, or incorporation into less sensitive polymeric matrices.

Table 1: Key Properties for High-Energy Density Materials
PropertySignificance in HEDMsRelevance of this compound
Nitrogen ContentHigher content often leads to greater energy release upon decomposition to N₂.High, due to the presence of four azido groups.
Heat of FormationA high positive value indicates a large amount of stored chemical energy.Expected to be highly positive due to the endothermic nature of the azido groups.
Oxygen BalanceDetermines the efficiency of combustion and the nature of decomposition products.Oxygen deficient, but contains oxygen within the quinone structure.
DensityHigher density correlates with improved detonation performance.The planar structure may facilitate dense packing.
SensitivityA measure of the ease of initiation by external stimuli (e.g., impact, friction, heat).Known to be extremely shock and thermally sensitive. escholarship.org

Exploration in Materials Science for Specialized Formulations

The unique chemical properties of this compound open avenues for its exploration in materials science, particularly in formulations where its high reactivity can be harnessed for specific functions. The applications are theoretical and would require significant research to overcome the stability challenges.

Potential areas of exploration include:

Gas-Generating Compositions: The rapid decomposition of this compound to produce a large volume of nitrogen gas makes it a candidate for gas-generating applications where rapid inflation is required. However, its high sensitivity would necessitate stabilization within a less reactive matrix.

Precursor for Nitrogen-Doped Carbon Materials: The high nitrogen and carbon content of this compound could make it a precursor for the synthesis of nitrogen-doped carbon materials upon controlled decomposition. Nitrogen-doped carbons have applications in catalysis, energy storage, and electronics. The quinone structure could potentially template porous carbon architectures.

Cross-linking and Curing Agent: The azido groups can undergo thermal or photochemical decomposition to form highly reactive nitrenes. These nitrenes can readily react with C-H bonds and double bonds, making polyazido compounds potential cross-linking agents for polymers. While the extreme sensitivity of this compound itself may preclude its direct use, the study of its decomposition pathways could inform the design of safer polyazido cross-linkers for creating robust polymer networks with high thermal stability.

Development of Synthetic Methodologies for Diverse Polyazido Compounds

The synthesis of this compound is instructive for the development of general methodologies for preparing other polyazido compounds. The primary synthetic route to azidoquinones involves the nucleophilic substitution of halogenated or acetoxy-substituted quinones with an azide (B81097) source, such as sodium azide. escholarship.org

General Synthetic Approach:

The synthesis of this compound would likely start from a tetra-substituted p-benzoquinone, such as tetrachloro-p-benzoquinone (chloranil) or tetrafluoro-p-benzoquinone. The reaction would proceed via a series of nucleophilic aromatic substitution reactions where the halide ions are displaced by azide ions.

Starting Materials: The availability of various halogenated quinones provides a versatile platform for synthesizing a wide range of azidoquinones.

Reaction Conditions: These reactions are typically carried out in a polar solvent, such as aqueous alcohol, to facilitate the dissolution of the inorganic azide. escholarship.org

Challenges: A significant challenge in the synthesis of polyazido compounds is managing their stability. As more azido groups are introduced onto the quinone ring, the compound becomes progressively more energetic and sensitive.

The synthetic strategies used for this compound can be adapted to create a library of polyazido compounds with varying numbers and positions of azido groups, as well as other substituents. This allows for a systematic investigation of structure-property relationships in this class of energetic materials.

Fundamental Contributions to Azido Chemistry and Organic Redox Systems

This compound is a valuable model compound for advancing the fundamental understanding of both azido chemistry and organic redox systems.

Contributions to Azido Chemistry:

Reactivity of Multiple Azido Groups: The presence of four azido groups on a single aromatic ring allows for the study of their intramolecular interactions and their collective reactivity. Research into the controlled thermal or photochemical decomposition of this compound could provide insights into the stepwise formation of nitrenes and their subsequent reactions.

Probing Electronic Effects: The electron-withdrawing nature of the quinone ring and the azido groups influences the electronic structure and reactivity of the molecule. Studying how these effects manifest in the spectroscopic properties and chemical behavior of this compound contributes to a deeper understanding of the interplay of functional groups in complex organic molecules.

Contributions to Organic Redox Systems:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.